molecular formula C10H6Cl2F2O3 B13727571 3-(2,3-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid

3-(2,3-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid

Cat. No.: B13727571
M. Wt: 283.05 g/mol
InChI Key: MDGRKIPQHJJBJK-DAFODLJHSA-N
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Description

2,3-Dichloro-6-(difluoromethoxy)cinnamic acid is a chemical compound with the molecular formula C10H6Cl2F2O3 and a molecular weight of 283.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a cinnamic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-(difluoromethoxy)cinnamic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,3-dichlorobenzaldehyde and difluoromethoxyacetic acid as starting materials. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2,3-Dichloro-6-(difluoromethoxy)cinnamic acid may involve large-scale synthesis using similar starting materials and reaction conditions. The process is typically carried out in batch or continuous reactors, with careful monitoring of reaction parameters to ensure consistent product quality. Purification steps, such as crystallization or chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2,3-Dichloro-6-(difluoromethoxy)cinnamic acid is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-6-(difluoromethoxy)cinnamic acid is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H6Cl2F2O3

Molecular Weight

283.05 g/mol

IUPAC Name

(E)-3-[2,3-dichloro-6-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6Cl2F2O3/c11-6-2-3-7(17-10(13)14)5(9(6)12)1-4-8(15)16/h1-4,10H,(H,15,16)/b4-1+

InChI Key

MDGRKIPQHJJBJK-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1OC(F)F)/C=C/C(=O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)C=CC(=O)O)Cl)Cl

Origin of Product

United States

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